molecular formula C26H35N3O3 B2418454 4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide CAS No. 949745-75-9

4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide

Cat. No. B2418454
CAS RN: 949745-75-9
M. Wt: 437.584
InChI Key: XBEMZEZVTNPLQI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide is a useful research compound. Its molecular formula is C26H35N3O3 and its molecular weight is 437.584. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Cellular Applications

  • Hoechst 33258, a structurally similar compound, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. It has been extensively used as a fluorescent DNA stain due to its ability to penetrate cells readily. Additionally, Hoechst derivatives are employed in various cellular and molecular biology applications, including chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).

Environmental Impact and Toxicity

  • Synthetic Phenolic Antioxidants (SPAs), which share structural similarities with the compound , have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including butylated hydroxytoluene (BHT) and its analogs, have been detected in various environmental matrices and are known for their potential toxicological effects, including hepatic toxicity, endocrine disruption, and carcinogenicity (Liu & Mabury, 2020).

Pharmaceutical Synthesis and Drug Design

  • The compound's structural moiety, specifically the tert-butyl and piperazine groups, are pivotal in the synthesis of certain pharmaceuticals. For instance, Vandetanib's synthetic routes involve key intermediates that share structural similarity with the mentioned compound, showcasing its relevance in the synthesis of therapeutically significant molecules (Mi, 2015).

Asymmetric Synthesis of N-heterocycles

  • Chiral sulfinamides, particularly tert-butanesulfinamide, a structural analog, are recognized for their role in the stereoselective synthesis of amines and their derivatives. This compound has been extensively used as a chiral auxiliary in asymmetric N-heterocycle synthesis, highlighting its significance in producing structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Pharmacophoric Role in Drug Design

  • The compound's structural components, specifically arylcycloalkylamines like phenyl piperidines and piperazines, constitute essential pharmacophoric groups in several antipsychotic agents. The structural components contribute significantly to the potency and selectivity of binding affinity at D(2)-like receptors, underscoring their importance in rational drug design (Sikazwe et al., 2009).

properties

IUPAC Name

4-tert-butyl-N-[3-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c1-26(2,3)22-9-7-21(8-10-22)25(31)27-14-13-24(30)29-17-15-28(16-18-29)19-20-5-11-23(32-4)12-6-20/h5-12H,13-19H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMZEZVTNPLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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